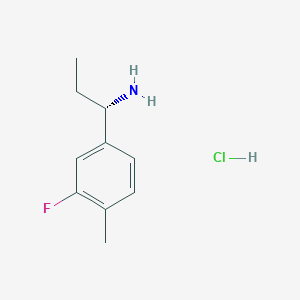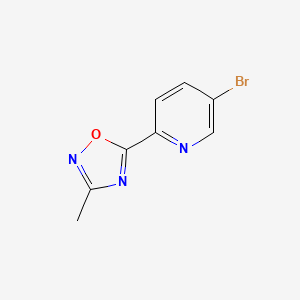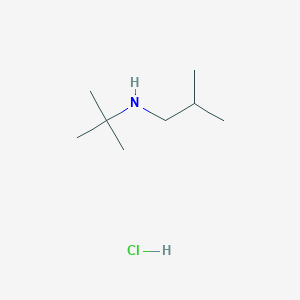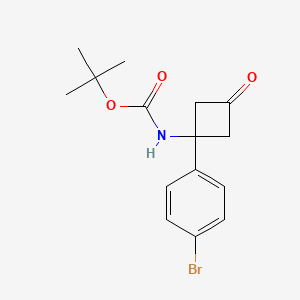
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane
Descripción general
Descripción
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane, also known as Boc-AOB, is a cyclic organic compound that has been used in a variety of scientific research applications. Boc-AOB is a versatile molecule that has been used to study the structure and properties of organic molecules, as well as to explore the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Novel Anticancer Agents
Bromophenol derivatives, such as those structurally related to 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane, have shown promising anticancer activities. For instance, a novel bromophenol derivative, BOS-102, demonstrated significant anticancer activities against human lung cancer cell lines. It induced cell cycle arrest and apoptosis in A549 lung cancer cells through mechanisms involving reactive oxygen species (ROS) generation, deactivation of the PI3K/Akt pathway, and activation of the MAPK signaling pathway (Guo et al., 2018).
Boron Neutron Capture Therapy (BNCT)
Compounds structurally related to 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane have been explored for their potential use in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. For example, a series of boronated unnatural cyclic amino acids were synthesized for potential use in BNCT, demonstrating the relevance of such compounds in the development of new therapeutic agents (Kabalka et al., 2008).
Peptide Synthesis and On-Resin Cyclization
The development of novel linkers and methodologies for peptide synthesis using BOC-based chemistry has been a significant area of research. A study introduced a new 4-alkoxybenzyl-derived linker that facilitates BOC solid-phase peptide assembly and on-resin cyclization, avoiding common issues such as diketopiperazine formation. This advancement enables the synthesis of cyclic peptides, highlighting the utility of BOC-protected compounds in peptide chemistry (Bourne et al., 1999).
Constrained Peptidomimetics
The synthesis of constrained peptidomimetics, like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, illustrates the application of BOC-protected compounds in the creation of rigid dipeptide mimetics. These compounds serve as valuable tools for structure-activity studies in drug discovery, showcasing the broader applicability of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane and related compounds in medicinal chemistry (Mandal et al., 2005).
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-3-oxocyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-15(8-12(18)9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSAGUKUTJZFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






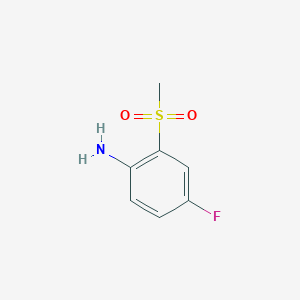

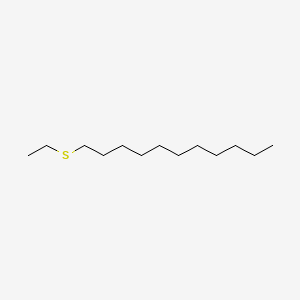

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
